N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide
Description
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide is a synthetic small molecule characterized by a benzoxazole core substituted with a phenyl group at the 2-position and a dimethylaminoethyl carboxamide moiety at the 7-position. Its molecular formula is C₁₈H₁₉N₃O₂ (molecular weight: 317.37 g/mol). Benzoxazole derivatives are known for diverse biological activities, including kinase inhibition, antimicrobial effects, and central nervous system (CNS) modulation .
Properties
CAS No. |
131862-19-6 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-phenyl-1,3-benzoxazole-7-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c1-21(2)12-11-19-17(22)14-9-6-10-15-16(14)23-18(20-15)13-7-4-3-5-8-13/h3-10H,11-12H2,1-2H3,(H,19,22) |
InChI Key |
YNHRJXOYFHWPDK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=C2C(=CC=C1)N=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. One common method involves the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions. The resulting benzoxazole is then subjected to further reactions to introduce the dimethylaminoethyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives with altered functional groups.
Scientific Research Applications
N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-(Dimethylamino)ethyl)-2-phenyl-7-benzoxazolecarboxamide involves its interaction with specific molecular targets and pathways. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential therapeutic effects. Additionally, the dimethylaminoethyl group can interact with cellular receptors, modulating various biological processes.
Comparison with Similar Compounds
Quinoline Carboxamide Derivatives ()
Compounds such as SzR-105 (N-(3-(dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide hydrochloride) and N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride share a carboxamide backbone but differ in core structure and substituents:
Key Differences :
- Core Structure: The benzoxazole core in the target compound may confer greater metabolic stability compared to quinoline derivatives, as oxygen in benzoxazole is less prone to oxidative metabolism than quinoline’s nitrogen .
- Substituents: The dimethylaminoethyl group in the target compound versus pyrrolidinyl or morpholinomethyl groups in analogs influences solubility and target affinity. Hydroxy groups in quinoline derivatives may enhance hydrogen bonding but reduce membrane permeability.
- Salt Forms : SzR-105 and related compounds are hydrochloride salts, which increase water solubility compared to free-base formulations .
Thiol-Containing Analogs ()
The compound 2-(Dimethylamino)ethanethiol (C₄H₁₁NS, 105.20 g/mol) shares the dimethylaminoethyl moiety but replaces the carboxamide with a thiol group. This structural variation leads to:
- Reactivity : Thiol groups participate in disulfide bond formation, enabling conjugation or redox activity, unlike the carboxamide’s hydrogen-bonding capability .
- Applications : Thiol derivatives are often used in chelation or prodrug strategies, whereas carboxamides are more common in direct receptor targeting.
Research Findings and Implications
- Benzoxazole vs. Quinoline: Benzoxazole’s electron-deficient aromatic system may enhance interactions with ATP-binding pockets in kinases, whereas quinoline derivatives with hydroxy groups might target nucleic acids or metal ions .
- Solubility and Bioavailability: The dimethylaminoethyl group in the target compound likely improves solubility over non-polar analogs, though hydrochloride salts (e.g., SzR-105) may offer superior aqueous dissolution .
- Metabolic Stability: Benzoxazole’s stability could reduce hepatic clearance compared to quinoline derivatives, extending half-life in vivo.
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